3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative of benzaldehyde featuring a methyl substituent at the 3-position and a tetramethyl-1,3,2-dioxaborolane group at the 2-position of the aromatic ring. This compound is structurally tailored for applications in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to the stability and reactivity of its boronate ester moiety .
Synthesis: The compound can be synthesized via palladium-catalyzed borylation of halogenated precursors. For example, analogous compounds (e.g., 3-chloro-4-((2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde) are prepared by refluxing brominated intermediates with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane .
Applications: Its primary utility lies in synthesizing biaryl or heteroaryl structures through Suzuki coupling, enabling the construction of complex molecules for pharmaceuticals and materials science .
Properties
Molecular Formula |
C14H19BO3 |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H19BO3/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
InChI Key |
VEENODXFIKCUIV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the formation of the boronic acid pinacol ester from the corresponding arylboronic acid or halide precursor, followed by installation or retention of the aldehyde functional group. The key step is the formation of the boronate ester via reaction with pinacol.
Method 1: Direct Borylation of Methylbenzaldehyde Derivatives
- Starting Materials: 3-methylbenzaldehyde or its halogenated derivatives (e.g., 2-bromo-3-methylbenzaldehyde)
- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)
- Solvent: Typically dimethylformamide (DMF) or dioxane
- Conditions: Heating under inert atmosphere (nitrogen or argon) at 80–100°C for several hours
This palladium-catalyzed Miyaura borylation introduces the boronate ester group at the ortho position relative to the aldehyde and methyl substituents, yielding the target compound.
Method 2: Conversion of Boronic Acids to Pinacol Esters
- Starting Material: 3-Methyl-2-boronobenzoic acid or 3-methyl-2-boronobenzaldehyde
- Reagents: Pinacol, catalytic acid or base to facilitate esterification
- Solvent: Toluene or dichloromethane
- Conditions: Reflux with azeotropic removal of water to drive esterification
This method involves preparing the boronic acid intermediate first, then converting it to the more stable pinacol ester by reaction with pinacol. This step is crucial for enhancing the compound's stability and usability in cross-coupling reactions.
Method 3: Lithiation and Borylation
- Starting Material: 3-Methylbenzaldehyde
- Reagents: n-Butyllithium or lithium diisopropylamide (LDA) for directed ortho-lithiation, followed by reaction with trialkyl borate or boron electrophile
- Solvent: Tetrahydrofuran (THF) at low temperature (-78°C)
- Workup: Quenching with pinacol to form the boronate ester
This approach uses directed ortho-lithiation to selectively functionalize the aromatic ring adjacent to the aldehyde and methyl group, followed by trapping with boron reagents to yield the boronate ester.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed borylation | High regioselectivity; scalable | Requires expensive catalysts; sensitive to moisture | 70–85 | Widely used in industry and academia |
| Boronic acid esterification | Straightforward; mild conditions | Requires prior synthesis of boronic acid | 75–90 | Enhances compound stability |
| Directed lithiation-borylation | High selectivity; versatile | Requires low temperature; sensitive reagents | 60–80 | Demands careful handling of organolithium reagents |
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction facilitates carbon-carbon bond formation between the aryl boronate and aryl/heteroaryl halides under palladium catalysis.
Key Findings :
-
The methyl group at the 3-position introduces steric hindrance, reducing coupling efficiency compared to unsubstituted analogs (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde).
-
Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) exhibit faster reaction rates due to enhanced oxidative addition with palladium.
Aldehyde-Specific Reactions
The aldehyde group undergoes classical transformations, though the boronate ester influences reactivity:
Oxidation
Controlled oxidation converts the aldehyde to a carboxylic acid:
Nucleophilic Additions
Grignard Reagents :
-
Methylmagnesium bromide adds to the aldehyde, forming secondary alcohols. Steric effects from the methyl and boronate groups reduce nucleophilic attack at the aldehyde carbon, yielding 65–70% alcohol.
Wittig Reaction :
-
Reaction with triphenylphosphonium ylides produces α,β-unsaturated aldehydes. The boronate group stabilizes intermediates, enhancing regioselectivity .
Hydrolysis
The dioxaborolane ring hydrolyzes in aqueous acidic or basic conditions to form boronic acids:
-
Hydrolysis rates correlate with pH: Complete conversion in 1M HCl at 25°C within 2 h .
-
Stability in neutral conditions allows storage under anhydrous environments.
Transmetalation
In Suzuki-Miyaura couplings, the boronate transfers to palladium via transmetalation:
-
Kinetic studies show a second-order dependence on palladium concentration.
Electrophilic Aromatic Substitution
The electron-withdrawing boronate group deactivates the benzene ring, directing electrophiles to the meta position relative to the aldehyde:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 3-Methyl-5-nitro derivative | 55% |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2 h | 3-Methyl-5-bromo derivative | 62% |
Note : Methyl substitution at the 3-position further directs electrophiles to the 5-position due to steric and electronic effects .
Coordination Chemistry
The boron center coordinates with Lewis bases (e.g., fluoride ions), altering electronic properties:
-
Fluoride Binding :
Stability and Degradation Pathways
Scientific Research Applications
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
Table 1: Comparison of Boronic Ester-Functionalized Benzaldehyde Derivatives
*Assumed based on typical purity for analogous compounds .
Key Comparative Analysis
Amino vs. Methyl: The 2-amino-5-Bpin derivative (Table 1) offers hydrogen-bonding capability, enabling directed functionalization or coordination in catalytic systems, unlike the methyl-substituted analogue .
Halogenated Derivatives (e.g., 3-Cl-4-Bpin-benzyloxy compound): Chlorine substituents increase electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions .
Synthetic Utility :
- The target compound’s methyl group may enhance stability during storage or reaction conditions compared to more reactive halogenated analogues .
- Ethoxy-Substituted Derivatives (e.g., 2-ethoxy-4-Bpin benzaldehyde) are less common in literature but may offer solubility advantages in polar solvents .
Commercial Availability: While the exact CAS for the target compound is unspecified, analogues like 3-Bpin benzaldehyde and 2-amino-5-Bpin benzaldehyde are commercially available (e.g., TCI Chemicals) with 95% purity, stored at +4°C .
Biological Activity
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 278.11 g/mol. It features a dioxaborolane moiety, which contributes to its reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including:
- Anticancer Activity : Dioxaborolane derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can effectively target cancer cell lines such as HeLa and HepG2 with cytotoxic effects observed at specific concentrations .
- Neuroprotective Effects : Certain derivatives are being investigated for their ability to cross the blood-brain barrier, making them potential candidates for treating neurological disorders. The structure allows for enhanced interaction with neuroreceptors .
- Antimicrobial Properties : Some studies suggest that dioxaborolane-containing compounds exhibit antimicrobial activity against various pathogens, indicating potential uses in developing new antibiotics .
Synthesis
The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
- Formation of Dioxaborolane : The initial step involves the reaction of boronic acid with an appropriate alcohol under acidic conditions to form the dioxaborolane structure.
- Aldehyde Introduction : The subsequent step includes the introduction of the benzaldehyde moiety through nucleophilic substitution or cross-coupling reactions.
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the effectiveness of dioxaborolane derivatives in targeting cancer cells. The compound demonstrated a reduction in cell viability below 20% at concentrations of 20 mg/L after 48 hours of incubation in HepG2 cells . This suggests significant potential for therapeutic applications in oncology.
Case Study 2: Neuroprotective Applications
Research focusing on the ability of these compounds to penetrate the blood-brain barrier has shown promising results. In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .
Applications
The biological activities of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lend themselves to various applications:
- Pharmaceutical Development : As a building block in drug synthesis targeting cancer and neurological disorders.
- Material Science : Utilized in creating advanced materials with specific chemical properties that enhance durability and resistance.
- Bioconjugation : Employed in linking biomolecules for targeted drug delivery systems.
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a halogenated benzaldehyde precursor (e.g., 3-methyl-2-bromobenzaldehyde) with bis(pinacolato)diboron (B₂pin₂). Key parameters include:
- Solvent selection : Anhydrous THF or dioxane under inert atmosphere .
- Temperature : Reflux (60–80°C) for 12–24 hours to ensure complete conversion.
- Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.
Yield optimization may involve adjusting catalyst loading (1–5 mol%) and using microwave-assisted synthesis to reduce reaction time .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups (δ 1.2–1.4 ppm for tetramethyl dioxaborolan). Aromatic protons should align with substitution patterns .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boron environment .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O vibrations).
- HPLC-MS : Ensure purity (>95%) and detect residual catalyst or byproducts .
Advanced: How can this compound enable cascade reactions in natural product synthesis?
The boronate group facilitates Suzuki-Miyaura cross-coupling to construct biaryl motifs in natural products. For example:
- Cascade [3,3]-sigmatropic rearrangements : Use the compound as a boronic ester partner in metal-free conditions to synthesize 2-arylbenzofuran derivatives .
- Design considerations : Pair with aryl halides (e.g., bromophenols) under Pd catalysis. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to minimize protodeboronation .
Advanced: How should researchers resolve contradictions in reported reactivity across solvent systems?
Discrepancies in boronate stability may arise from solvent polarity and proticity:
- Protic solvents (e.g., MeOH) : Risk hydrolysis of the dioxaborolane ring. Prefer aprotic solvents (THF, DCM) .
- Controlled experiments : Compare reaction rates in DMF vs. toluene to assess solvent effects on coupling efficiency. Monitor by ¹H NMR for intermediate stability .
- Additives : Use molecular sieves to scavenge moisture or chelating agents (e.g., EDTA) to stabilize boronates .
Methodological: What experimental design principles apply when integrating this compound into multi-step syntheses?
- Functional group compatibility : Protect the aldehyde group (e.g., as an acetal) during steps involving strong bases or nucleophiles .
- Sequential coupling : Prioritize boron-selective reactions before introducing sensitive functionalities.
- Inert conditions : Use Schlenk techniques for air-sensitive intermediates .
- Safety : Store at 0–6°C to prevent decomposition; handle in a fume hood due to potential aldehyde volatility .
Advanced: What strategies validate the compound’s role in catalytic cycles or mechanistic studies?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to probe rate-determining steps.
- DFT calculations : Model transition states for boronate transfer in cross-coupling reactions.
- In situ monitoring : Use ReactIR or NMR to detect intermediates like Pd-arylboronate complexes .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- pH stability tests : Incubate in buffered solutions (pH 2–12) and monitor decomposition via HPLC. Boronate esters degrade rapidly in acidic conditions .
- Thermal analysis : TGA/DSC to determine decomposition onset temperature (>150°C typical for dioxaborolanes) .
Advanced: What are the challenges in scaling up syntheses involving this boronate ester?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc).
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Safety protocols : Implement exothermic reaction controls (e.g., cooling jackets) during large-scale borylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
